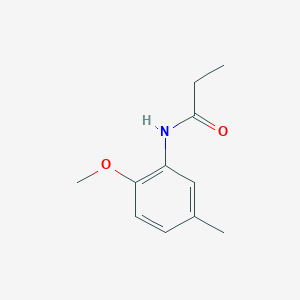
N-(2-methoxy-5-methylphenyl)propanamide
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)propanamide, also known as Mexiletine, is a class Ib antiarrhythmic drug that is used to treat ventricular arrhythmias. It is a derivative of lidocaine and is structurally similar to it. Mexiletine has been shown to be effective in treating various types of arrhythmias, including ventricular tachycardia and fibrillation.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)propanamide works by blocking the fast sodium channels in the heart. This reduces the influx of sodium ions into the cardiac cells, which slows down the depolarization phase of the action potential and reduces the excitability of the cardiac cells. This leads to a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It reduces the excitability of the cardiac cells, which leads to a reduction in the frequency and severity of ventricular arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide also reduces the conduction velocity of the cardiac cells, which can help to prevent reentry circuits from forming. In addition, N-(2-methoxy-5-methylphenyl)propanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the physiology of cardiac cells. N-(2-methoxy-5-methylphenyl)propanamide is also relatively easy to obtain and has a long shelf life. However, N-(2-methoxy-5-methylphenyl)propanamide has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-(2-methoxy-5-methylphenyl)propanamide can have off-target effects on other ion channels, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)propanamide research. One area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating myotonic disorders. N-(2-methoxy-5-methylphenyl)propanamide has been shown to be effective in reducing myotonia in animal models, and clinical trials are currently underway to evaluate its use in humans. Another area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating neuropathic pain. N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models, and clinical trials are currently underway to evaluate its use in humans. Finally, N-(2-methoxy-5-methylphenyl)propanamide may have potential use in treating other types of arrhythmias, such as atrial fibrillation, and further research is needed to evaluate its efficacy in these conditions.
Conclusion:
N-(2-methoxy-5-methylphenyl)propanamide is a class Ib antiarrhythmic drug that has been extensively studied for its use in treating ventricular arrhythmias. It works by blocking the fast sodium channels in the heart, which reduces the frequency and severity of arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments, but also has some limitations. Future research directions for N-(2-methoxy-5-methylphenyl)propanamide include its potential use in treating myotonic disorders, neuropathic pain, and other types of arrhythmias.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, especially in patients with structural heart disease. N-(2-methoxy-5-methylphenyl)propanamide has also been studied for its potential use in treating neuropathic pain, myotonic disorders, and epilepsy.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLWPXPZGBKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842383.png)

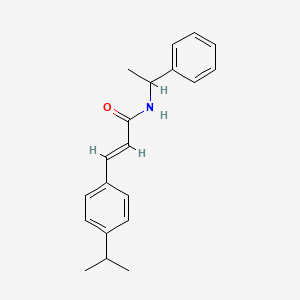
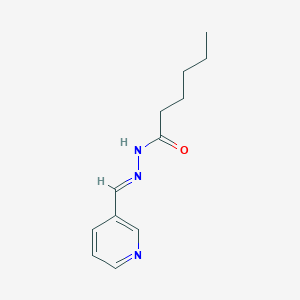
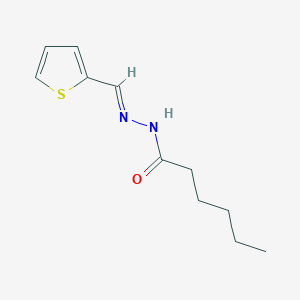
![N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842424.png)
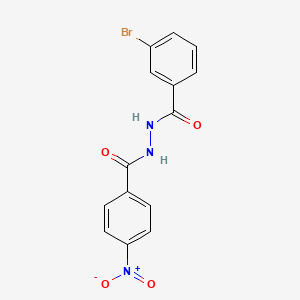

![4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B3842460.png)
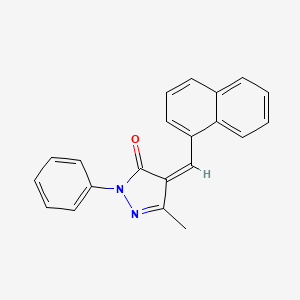
![N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3842464.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
![N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842479.png)